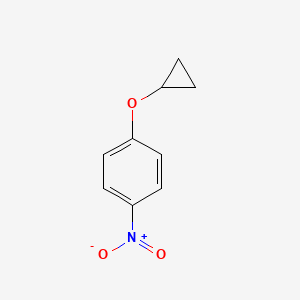

1-Cyclopropoxy-4-nitrobenzene

Description

Strategic Significance of Cyclopropyl (B3062369) and Nitro functionalities in Contemporary Chemical Transformations

The two key functional groups in 1-Cyclopropoxy-4-nitrobenzene, the cyclopropyl ring and the nitro group, each impart unique and strategically valuable properties to the molecule, making it a useful tool in modern organic synthesis.

The Cyclopropyl Group: The cyclopropyl group is more than just a simple cycloalkane; its unique electronic and steric properties make it a highly desirable motif in chemical synthesis and medicinal chemistry. scientificupdate.comunl.pt The strained three-membered ring results in C-C bonds with significant p-character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, much like a vinyl group. unl.pt This electronic feature can influence the reactivity of the attached aromatic ring. unl.pt

From a strategic perspective, the cyclopropyl group is often introduced to:

Enhance Metabolic Stability: In drug discovery, replacing more metabolically labile groups (like isopropyl) with a cyclopropyl ring can improve a molecule's pharmacokinetic profile. unl.pt

Provide Conformational Rigidity: The rigid structure of the cyclopropane (B1198618) ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. unl.ptresearchgate.net

The Nitro Group: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. ontosight.aimdpi.com Its presence on an aromatic ring profoundly influences the ring's reactivity and provides a handle for a wide range of chemical transformations.

Key strategic roles of the nitro group include:

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards attack by nucleophiles, especially at the ortho and para positions. rsc.org This allows for the displacement of leaving groups (like halides) under relatively mild conditions, a key step in the synthesis of substituted aromatic compounds.

A Precursor to the Amino Group: The reduction of a nitro group to an amine is a highly reliable and fundamental transformation. nih.govfrontiersin.org This provides access to anilines, which are versatile intermediates for the synthesis of amides, heterocycles, and for participation in cross-coupling reactions.

Versatile Chemical Handle: The nitro group itself can participate in various reactions, including the Henry (nitro-aldol) reaction and Michael additions, and can be converted into numerous other functional groups. scispace.comuts.edu.au

The combination of the conjugating, sterically defined cyclopropoxy group with the powerfully electron-withdrawing and synthetically versatile nitro group makes 1-Cyclopropoxy-4-nitrobenzene a valuable intermediate. It allows chemists to leverage the properties of both functionalities in multi-step synthetic sequences.

Theoretical Considerations for the Design and Reactivity of 1-Cyclopropoxy-4-nitrobenzene Analogues

The design and prediction of reactivity for analogues of 1-Cyclopropoxy-4-nitrobenzene rely heavily on computational and theoretical chemistry. These studies provide insight into the molecule's electronic structure, conformational preferences, and reaction mechanisms, which are not always intuitive.

Electronic Properties: The interaction between the cyclopropoxy group and the nitroaromatic system is a key area of theoretical interest. The cyclopropyl ring's C-C bonds possess significant p-character due to ring strain, allowing them to donate electron density to the attached oxygen and, by extension, the aromatic ring. unl.pt This electron-donating nature, however, is juxtaposed with the powerful electron-withdrawing effect of the para-nitro group. ontosight.aimdpi.com

Computational methods like Density Functional Theory (DFT) can be used to model this electronic interplay. Calculations can predict:

Charge Distribution: Mapping the electrostatic potential reveals the electron-rich and electron-poor regions of the molecule. In 1-Cyclopropoxy-4-nitrobenzene, the nitro group creates a significant partial positive charge on the aromatic ring, particularly at the carbon atom bearing the nitro group (ipso-carbon) and the carbons ortho and para to it.

Substituent Effects: Theoretical calculations can quantify the electronic effect of the cyclopropoxy group compared to other alkoxy groups (e.g., methoxy, isopropoxy). The Hammett parameter (σ) for the nitro group is strongly positive (e.g., σp = +0.78), indicating its strong electron-withdrawing nature. scielo.br The electronic effect of the cyclopropoxy group can be similarly modeled to understand its influence on aromatic reactivity.

Conformational Analysis: The orientation of the cyclopropoxy group relative to the plane of the benzene (B151609) ring is another important theoretical consideration. While rotation around the C-O bond is possible, there will be preferred conformations that minimize steric hindrance. Recent computational and experimental studies have revealed surprising conformational effects of cyclopropyl groups, where they can influence adjacent substituents to prefer an axial position in cyclohexane (B81311) rings, a phenomenon that defies simple steric arguments. rsc.orgrsc.org While not directly applicable to the planar benzene ring, this highlights the non-intuitive steric and electronic effects of the cyclopropyl group that can be elucidated through computation.

Reactivity of Analogues: Theoretical studies are invaluable for designing and predicting the outcome of reactions involving analogues of 1-Cyclopropoxy-4-nitrobenzene. For instance, in designing a nucleophilic aromatic substitution reaction on an analogue like 1-chloro-2-cyclopropoxy-4-nitrobenzene, DFT calculations can model the transition states for nucleophilic attack at different positions. researchgate.netmaxapress.com This can help predict regioselectivity and the activation energy barriers for the reaction, guiding the choice of reaction conditions. Similarly, for reactions involving the cyclopropyl group itself, such as ring-opening under certain catalytic conditions, computational studies can provide mechanistic insight and predict the feasibility of different reaction pathways. researchgate.net

A summary of key properties for 1-Cyclopropyl-4-nitrobenzene (B1595171) (an analogue where the cyclopropyl group is directly attached to the ring) is presented below, derived from computational and experimental data.

Table 1: Selected Properties of 1-Cyclopropyl-4-nitrobenzene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-cyclopropyl-4-nitrobenzene | nih.gov |

| CAS Number | 6921-44-4 | nih.gov |

| Molecular Formula | C₉H₉NO₂ | nih.gov |

| Molecular Weight | 163.17 g/mol | nih.gov |

| Boiling Point | 276.7°C at 760 mmHg |

| Density | 1.262 g/cm³ | |

This table is programmatically generated based on the data found in the text and is for illustrative purposes.

Current Research Landscape and Key Areas of Investigation for 1-Cyclopropoxy-4-nitrobenzene

Current research involving 1-Cyclopropoxy-4-nitrobenzene and its close analogues primarily focuses on its utility as a synthetic intermediate in the preparation of more complex, often biologically active, molecules. The key transformations investigated typically involve reactions at the nitro group or using the nitro group as an activating group for substitutions on the aromatic ring.

Catalytic Reduction of the Nitro Group: A major area of investigation is the reduction of the nitro group to form 4-cyclopropoxyaniline. This aniline (B41778) derivative is a valuable precursor for pharmaceuticals and other fine chemicals. Research in this area is driven by the need for efficient, selective, and sustainable catalytic systems. While classical methods using reagents like tin or iron in acidic media are effective, modern research emphasizes catalytic hydrogenation.

Recent advancements focus on:

Novel Catalysts: The development of catalysts based on non-precious metals to replace expensive options like palladium or platinum. nih.govfrontiersin.org

Selective Reduction: Ensuring that the nitro group is reduced without affecting other functional groups in the molecule, including the potentially reactive cyclopropyl ring.

Mild Conditions: Performing the reduction under mild temperature and pressure conditions to improve safety and energy efficiency.

Nucleophilic Aromatic Substitution (SNAr): The powerful activating effect of the nitro group makes halogenated analogues of 1-Cyclopropoxy-4-nitrobenzene, such as 1-Chloro-2-cyclopropoxy-4-nitrobenzene (CAS 1243360-11-3) or 1-Bromo-2-cyclopropoxy-4-nitrobenzene (CAS 1243401-54-8), prime substrates for SNAr reactions. chemsrc.comfluorochem.co.uk Research in this domain involves reacting these substrates with a variety of nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity. These reactions are fundamental for assembling the core structures of many target molecules in medicinal and materials chemistry.

Denitration Reactions: A more advanced and challenging area of research involves the direct replacement of the nitro group itself via a C–NO₂ bond cleavage reaction. chinesechemsoc.org While historically difficult, recent progress in transition-metal catalysis, particularly with palladium, has enabled such transformations. rsc.orgchinesechemsoc.org These "denitrative" cross-coupling reactions allow the nitro group to be used as a leaving group, which can be substituted by other functionalities like aryl groups (in Stille or Suzuki-type couplings) or amines. rsc.org This strategy significantly expands the synthetic utility of nitroarenes beyond their traditional role as amine precursors.

Table 2: Key Analogs and Intermediates

| Compound Name | CAS Number | Molecular Formula | Key Role/Reaction |

|---|---|---|---|

| 1-Cyclopropoxy-4-nitrobenzene | 133342-33-9 | C₉H₉NO₃ | Starting material, precursor to aniline |

| 4-Cyclopropoxyaniline | 6943-10-8 | C₉H₁₁NO | Product of nitro group reduction |

| 1-Chloro-2-cyclopropoxy-4-nitrobenzene | 1243360-11-3 | C₉H₈ClNO₃ | Substrate for SNAr reactions |

This table is programmatically generated based on the data found in the text and is for illustrative purposes.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

1-cyclopropyloxy-4-nitrobenzene |

InChI |

InChI=1S/C9H9NO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 |

InChI Key |

GKYPXDDNSHMVLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Cyclopropoxy 4 Nitrobenzene

Reactions Involving the Nitro Group: Reductions and Derivatizations

The nitro group is the most reactive site for reduction in the molecule, providing a reliable pathway to valuable aniline (B41778) derivatives.

Catalytic Hydrogenation and Chemo-selective Reduction Pathways

The reduction of the nitro group in nitroarenes to an amino group is a fundamental transformation in organic synthesis. For 1-cyclopropoxy-4-nitrobenzene, this conversion to 4-cyclopropoxyaniline is of significant interest. Catalytic hydrogenation is a widely employed method for this purpose, utilizing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org These reactions are typically carried out under a hydrogen atmosphere and are highly efficient. researchgate.netaidic.it

The primary challenge in the reduction of substituted nitroarenes is chemoselectivity—ensuring the nitro group is reduced without affecting other functional groups. While the cyclopropoxy group is generally stable under standard hydrogenation conditions, the choice of catalyst and reaction conditions can be tailored to avoid unwanted side reactions. For instance, certain metal hydrides are typically avoided in the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

Several catalytic systems have been developed for the highly selective hydrogenation of nitrobenzene (B124822) and its derivatives. rsc.orgnih.gov These methods often demonstrate high conversion rates and selectivity for the desired aniline product, which can be applied to substrates like 1-cyclopropoxy-4-nitrobenzene.

| Catalyst System | Substrate | Product | Conditions | Conversion/Yield | Reference |

| Pt₂/mpg-C₃N₄ | Nitrobenzene | Aniline | 1 MPa H₂, 100 °C | >99% Conversion | researchgate.net |

| Cu/MgO-SBA15 | Nitrobenzene | Aniline | Gas phase, H₂ from cyclohexanol | ≥82% Conversion, 75% Yield | rsc.orgnih.gov |

| Au₃₆(SR)₂₄ | Nitrobenzene | p-Aminophenol | H₂O, Acid | ~100% Selectivity | rsc.org |

This table presents data for the hydrogenation of nitrobenzene, which serves as a model for the expected reactivity of 1-cyclopropoxy-4-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of a strong electron-withdrawing group, such as the nitro group in 1-cyclopropoxy-4-nitrobenzene, is crucial for activating the ring toward nucleophilic attack. youtube.compressbooks.pub This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In 1-cyclopropoxy-4-nitrobenzene, the nitro group activates the ring, but there is no conventional leaving group like a halide. However, in some cases, the nitro group itself can be displaced by a potent nucleophile, although this is less common. rsc.org More relevantly, if a leaving group were present at the ortho or para position relative to the nitro group, the cyclopropoxy substituent, being an electron-donating group, would electronically disfavor the reaction compared to an unsubstituted analog. The reaction typically requires forcing conditions, such as high temperatures or the use of strong nucleophiles like alkoxides or amines. libretexts.orgresearchgate.net

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex. The nitro group effectively stabilizes this intermediate by delocalizing the negative charge through resonance. youtube.comnih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub

Reactivity of the Cyclopropoxy Moiety: Ring-Opening and Rearrangement Processes

The cyclopropoxy group, while appearing as a simple ether, contains a strained three-membered ring that imparts unique reactivity, making it susceptible to ring-opening and rearrangement reactions under specific conditions.

Acid-Catalyzed and Metal-Catalyzed Ring-Opening Reactions of the Cyclopropyl (B3062369) Group

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under both acidic and metal-catalyzed conditions. burnschemistry.com

Acid-Catalyzed Reactions: In the presence of strong acids, the ether oxygen of the cyclopropoxy group can be protonated. This activation can lead to the ring-opening of the cyclopropyl group. The reaction likely proceeds through a carbocationic intermediate, which can then be trapped by a nucleophile present in the reaction medium.

Metal-Catalyzed Reactions: A variety of transition metals, including nickel, palladium, and gold, can catalyze the ring-opening of cyclopropanes. chemrxiv.orgacs.org These reactions often involve the activation of a C-C bond within the cyclopropyl ring. For instance, nickel-catalyzed methods have been developed for the ring-opening of cyclopropyl ketones. chemrxiv.org While direct examples with 1-cyclopropoxy-4-nitrobenzene are not prevalent, analogous systems show that metal catalysts can insert into the strained C-C bonds, leading to a metallacyclobutane intermediate that can undergo further transformations.

| Catalyst/Reagent | Substrate Type | Transformation | Key Feature | Reference |

| Lewis Acid | Donor-Acceptor Cyclopropanes | Ring-opening/Annulation | Activation of cyclopropane | burnschemistry.com |

| Ni(II) Complexes | Cyclopropyl Ketones | C-C Activation/Difunctionalization | Ligand-metal cooperation | chemrxiv.org |

| Palladium(0) | Cyclopropyl C-H bond | C-H Functionalization | In situ ring-opening | researchgate.net |

Sigmatropic Rearrangements and Cyclopropoxy Group Migrations

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. uh.edu The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a well-known reaction of allyl aryl ethers and allyl vinyl ethers. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org

For 1-cyclopropoxy-4-nitrobenzene, a direct thermal Claisen-type rearrangement is not expected as it lacks the requisite allyl group. However, the term "sigmatropic rearrangement" can broadly cover various concerted reorganizations. youtube.comyoutube.comyoutube.com Under thermal or photochemical conditions, rearrangements involving the cyclopropyl group are conceivable, though likely requiring high energy. wikipedia.org More plausible would be transition-metal-catalyzed pathways that could facilitate the migration of the cyclopropyl group or rearrangements involving the ether linkage.

Electrophilic and Radical Transformations of 1-Cyclopropoxy-4-nitrobenzene

Electrophilic Transformations: Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. However, the reactivity of 1-cyclopropoxy-4-nitrobenzene towards electrophiles is significantly diminished. The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. youtube.comchemguide.co.uk Conversely, the cyclopropoxy group is an activating, ortho-, para-directing group. In this molecule, the two groups are in opposition. The deactivating effect of the nitro group is generally dominant, making further electrophilic substitution on the ring challenging and requiring harsh reaction conditions. libretexts.orgsavemyexams.com If a reaction were to occur, the substitution would likely be directed to the positions ortho to the activating cyclopropoxy group (and meta to the deactivating nitro group).

Radical Transformations: Nitroaromatic compounds are known to react with radicals. nih.govnih.gov They can undergo one-electron reduction to form nitro radical-anions, which are key intermediates in various chemical and biological processes. nih.gov The reaction of 1-cyclopropoxy-4-nitrobenzene with alkyl radicals could potentially lead to addition products or electron transfer, depending on the nature of the radical and the reaction conditions. acs.org The nitro group is a key participant in these radical reactions, while the cyclopropoxy group would primarily exert an electronic influence on the aromatic system. rsc.org

Cross-Coupling Reactions of 1-Cyclopropoxy-4-nitrobenzene Derivatives (e.g., C-H Functionalization, Suzuki-Miyaura, Buchwald-Hartwig type reactions)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the nitro group in 1-cyclopropoxy-4-nitrobenzene makes it a potential substrate for reactions that traditionally utilize aryl halides.

C-H Functionalization:

Direct C-H functionalization of aromatic rings is an increasingly important area of research, offering a more atom-economical approach to creating complex molecules. For 1-cyclopropoxy-4-nitrobenzene, the directing effects of the substituents would play a crucial role in determining the site of C-H activation. The cyclopropoxy group is an ortho-, para-directing group, while the nitro group is a meta-director. The position ortho to the cyclopropoxy group is the most likely site for C-H functionalization due to the activating nature of the ether oxygen and the deactivating effect of the nitro group on the other positions. Palladium-catalyzed C-H activation has been successfully applied to cyclopropane-containing molecules, suggesting that the cyclopropoxy moiety would be compatible with such reaction conditions nih.gov.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, has been extended to include nitroarenes as coupling partners libretexts.org. In this context, the nitro group of 1-cyclopropoxy-4-nitrobenzene could serve as a leaving group, allowing for the formation of a new carbon-carbon bond at the C4 position. The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. The success of Suzuki-Miyaura coupling with potassium cyclopropyltrifluoroborate and various aryl chlorides further demonstrates the compatibility of the cyclopropyl moiety in these transformations nih.gov.

A plausible reaction scheme for the Suzuki-Miyaura coupling of a derivative of 1-cyclopropoxy-4-nitrobenzene is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-cyclopropoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Cyclopropoxybiphenyl | Not specified |

| 1-Cyclopropoxy-4-iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4-Cyclopropoxy-4'-methylbiphenyl | Not specified |

This table is illustrative and based on general Suzuki-Miyaura reaction conditions, as specific data for 1-cyclopropoxy-4-nitrobenzene was not found.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgjk-sci.com. Similar to the Suzuki-Miyaura reaction, recent advancements have shown that nitroarenes can be used as electrophiles in Buchwald-Hartwig type aminations. This opens the possibility of converting 1-cyclopropoxy-4-nitrobenzene directly to N-aryl or N-alkyl-4-cyclopropoxyanilines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

The transformation of a related chloro-substituted derivative, 2-chloro-1-cyclopropoxy-4-nitrobenzene, to 4-cyclopropoxyaniline has been documented, although this was achieved through reduction of the nitro group rather than a direct Buchwald-Hartwig amination of the nitro group itself. However, the resulting 4-cyclopropoxyaniline can then participate in subsequent cross-coupling reactions.

| Aryl Halide/Nitroarene | Amine | Catalyst | Ligand | Base | Product |

| 1-Bromo-4-cyclopropoxybenzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(4-Cyclopropoxyphenyl)morpholine |

| 1-Cyclopropoxy-4-nitrobenzene | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | N-(4-Cyclopropoxyphenyl)aniline |

This table represents potential Buchwald-Hartwig reactions. Specific experimental data for 1-cyclopropoxy-4-nitrobenzene is not available in the searched literature.

Chemo-, Regio-, and Stereoselectivity in the Reactions of 1-Cyclopropoxy-4-nitrobenzene

Selectivity is a critical aspect of organic synthesis, and the structure of 1-cyclopropoxy-4-nitrobenzene presents interesting considerations for chemo-, regio-, and stereoselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In 1-cyclopropoxy-4-nitrobenzene, the primary sites for reaction are the aromatic ring, the nitro group, and the cyclopropyl group.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (forming 4-cyclopropoxyaniline) under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl) without affecting the cyclopropoxy group or the aromatic ring. This transformation is a common and high-yielding reaction.

Reactions of the Aromatic Ring: Electrophilic aromatic substitution would be directed by both substituents. Nucleophilic aromatic substitution is also possible, activated by the strong electron-withdrawing nitro group.

Stability of the Cyclopropoxy Group: The cyclopropyl ether linkage is generally stable under many reaction conditions, including those used for cross-coupling and nitro group reduction. However, highly acidic or forcing conditions could potentially lead to ring-opening of the cyclopropane.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. For electrophilic aromatic substitution on 1-cyclopropoxy-4-nitrobenzene, the outcome is determined by the directing effects of the existing substituents.

The cyclopropoxy group is an activating, ortho-, para- directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

The nitro group is a deactivating, meta- directing group due to its strong electron-withdrawing nature.

The positions ortho to the cyclopropoxy group (C2 and C6) are activated, while the positions ortho and para to the nitro group (C3, C5, and C1) are deactivated. The position meta to the nitro group (C2 and C6) coincides with the ortho position of the activating cyclopropoxy group. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions . For example, nitration of a related compound, N-cyclopropyl-5-fluoroaniline, selectively introduces a nitro group at the 2-position . This highlights the strong directing effect of the amino (and by extension, alkoxy) group.

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-Cyclopropoxy-2,4-dinitrobenzene |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-1-cyclopropoxy-4-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-1-cyclopropoxy-4-nitrobenzene |

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For reactions involving 1-cyclopropoxy-4-nitrobenzene itself, which is achiral, stereoselectivity is not a factor unless a chiral reagent or catalyst is used, or a new stereocenter is created.

If a reaction were to create a new chiral center, for example, through an asymmetric C-H functionalization at a prochiral position or by a reaction involving a chiral derivative, then stereoselectivity would become a key consideration. For instance, enantioselective C-H activation of cyclopropanes has been achieved using chiral palladium catalysts, leading to the formation of enantioenriched products nih.gov. While not demonstrated on 1-cyclopropoxy-4-nitrobenzene specifically, this precedent suggests that stereoselective transformations of its derivatives are feasible.

Synthetic Utility of 1 Cyclopropoxy 4 Nitrobenzene As a Versatile Chemical Building Block

Application in the Construction of Complex Organic Molecules

1-Cyclopropoxy-4-nitrobenzene serves as a valuable precursor in the assembly of complex molecular architectures due to the reactivity of its nitro functional group. The nitro group can be readily converted into an amino group, which then provides access to a wide array of subsequent transformations essential for building molecular complexity. The resulting 4-cyclopropoxyaniline is a key intermediate that can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.

Late-stage functionalization is a critical strategy for creating diverse molecular libraries from complex substrates without requiring de novo synthesis. acs.org The 4-cyclopropoxy aniline (B41778) derived from 1-cyclopropoxy-4-nitrobenzene is an ideal candidate for such strategies. For instance, it can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines or N-aryl heterocycles.

The synthetic utility is further broadened by the potential to convert the amino group into a diazonium salt. This intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano groups, and hydroxyl groups, onto the aromatic ring, thereby facilitating the construction of highly functionalized and complex organic molecules.

Role in the Synthesis of Nitrogen-Containing Heterocycles and Derivatives

A primary application of 1-cyclopropoxy-4-nitrobenzene in organic synthesis is its role as a precursor to nitrogen-containing heterocycles, a scaffold prevalent in pharmaceuticals and biologically active compounds. nih.gov The synthetic pathway commences with the reduction of the nitro group to form 4-cyclopropoxyaniline. This transformation is a cornerstone of aromatic chemistry, often achieved through methods like catalytic hydrogenation or using reducing agents such as iron or tin in acidic media.

Once formed, 4-cyclopropoxyaniline becomes a versatile building block for a multitude of heterocyclic systems. Several classical and modern synthetic methods for constructing fused heterocyclic rings rely on aniline derivatives as key starting materials.

Key Heterocycle Syntheses from 4-Cyclopropoxyaniline:

Quinolines: The quinoline skeleton is found in numerous natural alkaloids and pharmaceuticals. pharmaguideline.com Syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions utilize anilines to construct the quinoline ring system. nih.goviipseries.org For example, in a Combes-type synthesis, 4-cyclopropoxyaniline could be condensed with a 1,3-dicarbonyl compound and subsequently cyclized under acidic conditions to yield a 6-cyclopropoxyquinoline derivative. rsc.org

Indoles: The indole motif is another critical heterocycle in medicinal chemistry. nih.gov While many indole syntheses start from ortho-substituted anilines, methods like the Fischer indole synthesis can be adapted. organic-chemistry.org More direct approaches could involve modern palladium-catalyzed cyclizations of N-allyl-4-cyclopropoxyaniline or related precursors.

Benzimidazoles and Benzoxazoles: Reaction of 4-cyclopropoxyaniline with ortho-substituted anilines (such as o-phenylenediamines or o-aminophenols) or their synthetic equivalents provides access to other important heterocyclic cores like benzimidazoles and benzoxazoles. nih.gov

The incorporation of the cyclopropoxy moiety into these heterocyclic systems is of particular interest as this group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: Potential Heterocyclic Scaffolds from 1-Cyclopropoxy-4-nitrobenzene

| Starting Material | Key Intermediate | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| 1-Cyclopropoxy-4-nitrobenzene | 4-Cyclopropoxyaniline | Skraup Synthesis | 6-Cyclopropoxyquinoline |

| 1-Cyclopropoxy-4-nitrobenzene | 4-Cyclopropoxyaniline | Friedländer Synthesis | Substituted 6-Cyclopropoxyquinoline |

| 1-Cyclopropoxy-4-nitrobenzene | 4-Cyclopropoxyaniline | Fischer Indole Synthesis | Substituted 5-Cyclopropoxyindole |

Utilization of the Cyclopropoxy and Nitro Functionalities in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for screening in drug discovery and chemical biology. broadinstitute.org 1-Cyclopropoxy-4-nitrobenzene is a potentially valuable starting material for DOS due to its two distinct and orthogonally reactive functional groups. The presence of the nitro group and the cyclopropoxy moiety on a simple aromatic scaffold allows for branching synthetic pathways, leading to significant skeletal and appendage diversity. researchgate.net

A typical DOS strategy involving this molecule would begin with the selective transformation of one functional group, followed by diversification, and then reaction of the second functional group.

A Potential DOS Strategy:

Initial Diversification via the Nitro Group: The nitro group can be reduced to an amine (4-cyclopropoxyaniline). This amine can then be subjected to a library of reactions, such as acylation with various acid chlorides, sulfonylation with sulfonyl chlorides, or reductive amination with a range of aldehydes and ketones. This step introduces appendage diversity at the nitrogen position.

Secondary Diversification and Scaffold Generation: Each member of the newly generated library, now containing a modified amino group, still possesses the cyclopropoxy ether and the aromatic ring. The aromatic ring itself can be functionalized, for example, through electrophilic aromatic substitution directed by the powerful ortho, para-directing cyclopropoxy- and acylamido- groups. Alternatively, the unique electronic properties of the cyclopropyl (B3062369) group could be exploited. Under specific conditions, the cyclopropyl ring can undergo ring-opening reactions, leading to a completely different linear alkyl or functionalized scaffold, thus generating significant skeletal diversity.

This dual-functionality approach allows for the creation of a large number of distinct compounds from a single, simple starting material, which is a core principle of diversity-oriented synthesis. researchgate.net

Contributions to the Development of Novel Methodologies in Organic Synthesis

1-Cyclopropoxy-4-nitrobenzene, while not widely cited in specific complex syntheses, serves as an important substrate for the development and validation of new synthetic methodologies. The unique combination of its functional groups makes it a suitable test case for reactions involving nitroarenes, ether linkages, and cyclopropyl moieties.

A significant area of recent development is the use of nitroarenes as coupling partners in cross-coupling reactions, termed "denitrative coupling." acs.orgnih.gov These reactions involve the cleavage of the Ar–NO2 bond and its replacement with a new carbon or heteroatom bond. acs.org 1-Cyclopropoxy-4-nitrobenzene is an excellent substrate to probe the scope and limitations of such novel transformations. For example, testing a new palladium- or nickel-catalyzed denitrative etherification or cyanation protocol on this molecule would provide valuable information on the catalyst's tolerance for the cyclopropoxy ether group. nih.govacs.org

Furthermore, the photoreduction of nitroarenes is an emerging field. acs.org Using 1-cyclopropoxy-4-nitrobenzene as a substrate can help elucidate the chemoselectivity of new photocatalytic systems, determining if the cyclopropyl ether linkage is stable under the reaction conditions. The development of methods for the reductive functionalization of nitro compounds, where the nitro group is reduced and immediately coupled with another reagent in one pot, also benefits from substrates like this to establish functional group tolerance. researchgate.net

The cyclopropoxy group itself can be a target for methodological development. While generally stable, new methods for selective ether cleavage or rearrangement could be tested on this substrate, where the nitro group acts as a convenient electronic handle and a spectroscopic reporter to monitor the reaction's progress.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Cyclopropoxy 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Cyclopropoxy-4-nitrobenzene. Through a combination of one-dimensional and multidimensional experiments, the precise connectivity and spatial relationships of all atoms in the molecule can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for 1-Cyclopropoxy-4-nitrobenzene are based on the analysis of structurally similar compounds, such as 4-nitroanisole (B1192098) and cyclopropylbenzene. rsc.orgnih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropoxy protons. The aromatic region will feature a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the strongly electron-withdrawing nitro group (H-3/H-5) are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating cyclopropoxy group (H-2/H-6). rsc.org The cyclopropoxy group should exhibit two multiplets: one for the methine proton (H-7) and another for the four magnetically equivalent methylene (B1212753) protons (H-8).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the nitro group (C-4) and the carbon attached to the oxygen (C-1) are expected at the lowest fields. The carbons of the cyclopropyl (B3062369) group are characteristically found at a high field (upfield). docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopropoxy-4-nitrobenzene Predicted values are based on data from analogous compounds.

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| C1 | - | ~163 |

| C2, C6 | ~7.0 | ~115 |

| C3, C5 | ~8.2 | ~126 |

| C4 | - | ~142 |

| C7 (CH) | ~3.8-4.0 | ~55-60 |

| C8 (CH₂) | ~0.8-1.0 | ~6-8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 1-Cyclopropoxy-4-nitrobenzene, a key cross-peak would be observed between the methine proton (H-7) and the methylene protons (H-8) of the cyclopropyl ring, confirming their connectivity. Cross-peaks would also be seen between the adjacent aromatic protons (H-2/H-6 and H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This is crucial for assigning the carbon signals. For instance, it would show correlations between the aromatic proton signals (~7.0 and ~8.2 ppm) and their corresponding carbon signals (~115 and ~126 ppm), as well as linking the cyclopropoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for piecing together the molecular fragments. Key correlations would include the link from the aromatic protons H-2/H-6 to the ether carbon C-1 and the cyclopropoxy methine carbon C-7. Similarly, the methine proton H-7 would show a correlation to the aromatic carbon C-1, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. A significant NOESY correlation would be expected between the cyclopropoxy methine proton (H-7) and the adjacent aromatic protons (H-2/H-6), which would help to establish the orientation of the cyclopropoxy group relative to the benzene (B151609) ring.

Expected 2D NMR Correlations for 1-Cyclopropoxy-4-nitrobenzene

| Experiment | Correlating Nuclei (Proton from →) | Correlating Nuclei (Proton/Carbon to) | Information Gained |

| COSY | H-7 | H-8 | Connectivity within the cyclopropyl group. |

| H-2/H-6 | H-3/H-5 | Connectivity within the aromatic ring. | |

| HSQC | H-2/H-6 | C-2/C-6 | Direct C-H bond assignment. |

| H-3/H-5 | C-3/C-5 | Direct C-H bond assignment. | |

| H-7 | C-7 | Direct C-H bond assignment. | |

| H-8 | C-8 | Direct C-H bond assignment. | |

| HMBC | H-7 | C-1, C-8 | Confirms ether linkage and cyclopropyl structure. |

| H-2/H-6 | C-1, C-4, C-3/C-5 | Confirms substitution pattern on the aromatic ring. | |

| NOESY | H-7 | H-2/H-6 | Spatial proximity, confirming group orientation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For 1-Cyclopropoxy-4-nitrobenzene (C₉H₉NO₃), the expected exact mass is 179.0582 g/mol .

The fragmentation in electron ionization (EI) mass spectrometry is predictable. The molecular ion peak (M⁺) at m/z 179 would be observed. Key fragmentation pathways for nitroaromatic ethers include the loss of the nitro group and cleavage at the ether linkage. miamioh.edustrath.ac.uk

Common fragmentation patterns would likely include:

Loss of NO₂: A prominent peak at m/z 133 (M-46) corresponding to the loss of a nitro radical.

Loss of NO: A peak at m/z 149 (M-30) from the loss of nitric oxide, often followed by the loss of CO to give a peak at m/z 121.

Ether Cleavage: Cleavage of the C-O bond could lead to a cyclopropoxy radical loss and formation of a nitrophenoxide ion fragment.

Cyclopropyl Ring Fragmentation: The cyclopropyl cation (m/z 41) or fragments resulting from its rearrangement could also be observed.

Predicted Mass Spectrometry Fragments for 1-Cyclopropoxy-4-nitrobenzene

| m/z Value | Identity of Fragment | Corresponding Loss |

| 179 | [M]⁺ | - |

| 149 | [M - NO]⁺ | NO |

| 133 | [M - NO₂]⁺ | NO₂ |

| 123 | [M - C₃H₄O]⁺ | C₃H₄O |

| 77 | [C₆H₅]⁺ | C₃H₄NO₃ |

| 41 | [C₃H₅]⁺ | C₆H₄NO₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectra of 1-Cyclopropoxy-4-nitrobenzene would be dominated by absorptions characteristic of the nitro, ether, and substituted aromatic groups. chemicalbook.comresearchgate.net

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for para-substituted rings are typically strong and found in the 800-860 cm⁻¹ range.

Ether Linkage (Ar-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1020-1075 cm⁻¹.

Cyclopropyl Group: C-H stretching vibrations of the cyclopropyl ring are expected near 3000-3100 cm⁻¹, overlapping with the aromatic C-H stretches.

Characteristic IR and Raman Bands for 1-Cyclopropoxy-4-nitrobenzene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |

| NO₂ Asymmetric Stretch | 1515 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| Asymmetric Ar-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-Ar Stretch | 1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bend (para-subst.) | 800 - 860 | Strong |

X-ray Crystallography for Solid-State Structure and Conformation Determination

Should 1-Cyclopropoxy-4-nitrobenzene be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate structural proof by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing definitive data on:

Bond Lengths and Angles: Accurate measurement of all bond lengths (e.g., C-C, C-O, N-O) and angles, confirming the expected geometry of the aromatic and cyclopropyl rings.

Conformation: The dihedral angle between the plane of the benzene ring and the cyclopropoxy group would be determined, revealing the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying any significant non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking, which govern the material's bulk properties. While specific data is not available, analysis of similar structures like 1-Benzyloxy-4-nitrobenzene shows how such interactions stabilize the crystal structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating 1-Cyclopropoxy-4-nitrobenzene from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for analyzing nitroaromatic compounds. tandfonline.comepa.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing nitroaromatics. tandfonline.commtc-usa.comwaters.com A nonpolar stationary phase, such as C18 or Phenyl, is typically used with a polar mobile phase. The high polarity of the nitro group ensures strong retention and good separation. UV detection is ideal, as the nitroaromatic chromophore absorbs strongly, typically around 254 nm. mtc-usa.com

Gas Chromatography (GC): GC is also a viable technique, particularly for assessing the purity of volatile and thermally stable compounds. tandfonline.comresearchgate.net A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-1701) would be suitable. epa.gov Due to the presence of nitrogen and the electronegative nitro group, specialized detectors like the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD) can be used to achieve high sensitivity and selectivity for this class of compounds. epa.govresearchgate.net

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 or Phenyl (e.g., 4.6 x 150 mm) | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | UV (254 nm) |

| GC | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Helium or Nitrogen | ECD, NPD, or MS |

Based on the conducted research, it is not possible to generate a detailed and scientifically accurate article on the "Computational and Theoretical Chemistry Investigations of 1-Cyclopropoxy-4-nitrobenzene" that strictly adheres to the provided outline.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry: While general principles of these calculations for nitrobenzene (B124822) and its derivatives are available, specific studies detailing the electronic structure and optimized geometry of 1-Cyclopropoxy-4-nitrobenzene were not found.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics: No literature was identified that specifically investigates the reaction mechanisms, transition states, or reaction pathways involving 1-Cyclopropoxy-4-nitrobenzene using DFT.

Prediction of Spectroscopic Parameters: There is a lack of published research that computationally predicts spectroscopic parameters (like IR, NMR, or UV-Vis spectra) for 1-Cyclopropoxy-4-nitrobenzene and validates them with experimental data.

Molecular Dynamics Simulations: No studies were found that perform molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this specific compound.

In Silico Design and Screening: Research on the computational design and screening of novel derivatives of 1-Cyclopropoxy-4-nitrobenzene for targeted applications is not available in the public domain.

The available information is limited to general computational chemistry methodologies and studies on the parent compound, nitrobenzene, or other derivatives. This is insufficient to create the thorough, data-rich, and compound-specific article requested in the instructions. Fulfilling the request would require fabricating data and research findings, which is beyond the scope of a factual AI assistant.

Emerging Research Frontiers and Future Directions in 1 Cyclopropoxy 4 Nitrobenzene Chemistry

Exploration of Photochemical Reactivity and Light-Driven Transformations

The photochemistry of nitroaromatic compounds is a field of significant interest due to their unique photoinduced pathways. rsc.org For 1-cyclopropoxy-4-nitrobenzene, light-driven transformations represent a promising area of exploration. Nitroaromatic molecules are known to undergo complex processes upon irradiation, including ultra-fast intersystem crossing from singlet to triplet excited states and, in some cases, photodissociation to release nitric oxide (NO). rsc.org

The triple excited state of a nitroaromatic compound, formed under irradiation, can decompose into NO and an aryloxy radical. acs.org Alternatively, the excited state can react with water molecules to generate nitrous acid (HONO). acs.org These general pathways suggest that 1-cyclopropoxy-4-nitrobenzene could serve as a potential light-triggered source of reactive nitrogen species.

Furthermore, light-driven reductions of nitroarenes to anilines are gaining attention. rsc.orgresearchgate.net In these systems, a catalyst, often a semiconductor like TiO2, absorbs light and generates electron-hole pairs that drive the reduction, sometimes using a hydrogen source like glycerol. rsc.orgresearchgate.net The efficiency of these transformations can be influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating cyclopropoxy group in 1-cyclopropoxy-4-nitrobenzene could influence the electronic structure of the excited state and, consequently, its photochemical reactivity compared to other nitroaromatics. Future research will likely focus on elucidating the specific photochemical behavior of this compound, exploring its potential as a photocage or a photo-responsive trigger, and harnessing light to drive novel synthetic transformations.

Advancements in Electrocatalytic Applications for 1-Cyclopropoxy-4-nitrobenzene Derivatives

Electrocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the reduction of nitroaromatic compounds. The conversion of nitroarenes to the corresponding anilines is a fundamental transformation, and electrochemical methods are particularly attractive as they use electrons as a "reagent," minimizing waste. acs.org The electrocatalytic reduction of nitrobenzene (B124822) derivatives typically proceeds in multiple steps, involving the transfer of electrons and protons to form nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding the final aniline (B41778) product. nih.gov

Recent advancements have focused on improving the selectivity and efficiency of this process. A key challenge is preventing side reactions and the formation of undesired products like azoxybenzene. acs.orgrsc.org One promising approach is the use of redox mediators, such as polyoxometalates. acs.org These mediators are first reduced at the cathode and then react with the nitroaromatic compound in the bulk solution. This indirect reduction pathway can shut down undesirable reactions at the electrode surface, leading to higher selectivity for the desired aniline. acs.org

For derivatives of 1-cyclopropoxy-4-nitrobenzene, electrocatalysis could provide a clean and efficient route to 4-cyclopropoxyaniline, a valuable synthetic intermediate. Future research in this area will likely involve the design of novel electrode materials and catalysts that are specifically tailored for the reduction of substituted nitroarenes, as well as the optimization of reaction conditions to maximize yield and selectivity. The development of efficient electrocatalytic systems would be a significant step towards greener manufacturing processes for fine chemicals derived from 1-cyclopropoxy-4-nitrobenzene.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. europa.euewadirect.com These benefits are particularly relevant for reactions involving hazardous reagents or highly exothermic processes, such as nitration. europa.eursc.org The synthesis of 1-cyclopropoxy-4-nitrobenzene and its analogues is well-suited for integration into flow chemistry platforms.

Nitration reactions, often carried out with corrosive and hazardous mixed acids, are notoriously difficult to control in batch reactors due to their highly exothermic nature. ewadirect.comrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu This precise temperature control also leads to improved selectivity and higher yields of the desired mononitrated product. rsc.org Similarly, the subsequent reduction of the nitro group, another common transformation, can be performed safely and efficiently in continuous-flow systems, for instance, using packed-bed reactors with a solid-supported catalyst. beilstein-journals.orgacs.org

The integration of these steps into a fully automated, multi-step flow synthesis platform would allow for the on-demand production of 1-cyclopropoxy-4-nitrobenzene derivatives with minimal manual intervention. This approach not only enhances safety and efficiency but also facilitates process optimization and scale-up, making it highly attractive for industrial applications. rsc.orgacs.org

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to poor heat control and large volumes of hazardous materials. europa.eu | Enhanced safety due to superior heat dissipation and small reactor volumes. ewadirect.com |

| Efficiency | Generally lower efficiency and longer reaction times. | Higher efficiency, higher yields, and shorter reaction times. beilstein-journals.org |

| Scalability | Scale-up can be challenging and non-linear. | Straightforward and predictable scalability. rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). europa.eu |

| Byproducts | Higher potential for side reactions and byproduct formation. | Improved selectivity and reduced byproduct formation. rsc.org |

An interactive data table comparing batch and flow synthesis for nitroaromatic compounds.

Potential in Advanced Materials Science as Precursors or Structural Units

The unique structural features of 1-cyclopropoxy-4-nitrobenzene make it an intriguing building block for advanced materials. The nitro group is a well-known component in various functional materials, including dyes and explosives, due to its strong electron-withdrawing properties. nih.govmdpi-res.com The aromatic ring provides a rigid scaffold, while the cyclopropoxy group introduces unique stereoelectronic properties and potential reactivity.

The incorporation of cyclopropane (B1198618) rings into polymer backbones or side chains is an area of growing interest. The inherent ring strain of the cyclopropyl (B3062369) group can be harnessed to modify the physical and chemical properties of materials. For instance, cyclopropyl-containing polymers have been investigated for applications in microelectronics and optics as photosensitive materials. researchgate.net The cyclopropyl group can act as a reactive handle for cross-linking or further functionalization.

Therefore, 1-cyclopropoxy-4-nitrobenzene could serve as a precursor to monomers for polymerization. The nitro group could be reduced to an amine, which could then be used in the synthesis of polyamides or polyimides. The resulting polymers would feature pendant cyclopropoxy groups, potentially imparting novel thermal, mechanical, or optical properties. Furthermore, the combination of the electron-donating cyclopropoxy group and the electron-withdrawing nitro group creates a "push-pull" electronic structure, which is a common motif in materials with nonlinear optical (NLO) properties. This suggests that derivatives of 1-cyclopropoxy-4-nitrobenzene could be explored for applications in optoelectronics.

Unveiling Novel Reactivity Modes and Mechanistic Insights

The interplay between the cyclopropoxy, nitro, and aromatic moieties in 1-cyclopropoxy-4-nitrobenzene could give rise to novel reactivity patterns. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions. nih.govnih.gov Conversely, it activates the ring for nucleophilic aromatic substitution.

The cyclopropyl group, while part of an ether linkage, possesses inherent ring strain. Under certain conditions, such as in the presence of transition metals or under thermal or photochemical activation, cyclopropane rings can undergo ring-opening reactions. researchgate.netacs.org This raises the possibility of developing novel transformations where the cyclopropoxy group on 1-cyclopropoxy-4-nitrobenzene participates in the reaction, leading to products with completely different skeletons. For example, transition-metal-catalyzed C-H activation or dearomatization reactions could potentially involve the cyclopropyl ring. nih.gov

Mechanistic studies, aided by computational chemistry, will be crucial to understanding and predicting the reactivity of this system. For instance, DFT calculations could shed light on how the cyclopropoxy group influences the stability of reaction intermediates or the energy barriers of transition states in various transformations. Unveiling these novel reactivity modes would not only expand the synthetic utility of 1-cyclopropoxy-4-nitrobenzene but also contribute to a deeper fundamental understanding of the chemistry of strained-ring systems and nitroaromatic compounds.

Challenges and Opportunities in Scalable and Sustainable Synthesis of 1-Cyclopropoxy-4-nitrobenzene Analogues

The scalable and sustainable synthesis of 1-cyclopropoxy-4-nitrobenzene and its analogues presents both challenges and opportunities. The traditional synthesis would likely involve two key steps: the formation of the cyclopropoxy ether linkage and the nitration of the aromatic ring.

Challenges:

Ether Synthesis: The Williamson ether synthesis, a common method for forming ether bonds, involves reacting an alkoxide with an alkyl halide. wikipedia.orgnumberanalytics.com For 1-cyclopropoxy-4-nitrobenzene, this would likely involve reacting 4-nitrophenoxide with a cyclopropyl halide. Alternative methods like the Ullmann condensation or modern palladium-catalyzed coupling reactions could also be employed, but these often require expensive catalysts and ligands. numberanalytics.comnumberanalytics.com

Nitration: The nitration of cyclopropoxybenzene presents challenges related to safety and selectivity. The use of traditional nitrating agents like mixed nitric and sulfuric acid is hazardous, corrosive, and generates significant acidic waste. numberanalytics.comnumberanalytics.com Furthermore, controlling the regioselectivity to obtain the desired para-isomer over the ortho-isomer can be difficult.

Sustainability: The use of harsh reagents, stoichiometric waste generation, and potentially energy-intensive conditions in traditional synthetic routes pose significant sustainability challenges.

Opportunities:

Greener Nitration: There is a significant opportunity to develop more sustainable nitration methods. This includes the use of alternative nitrating agents like dinitrogen pentoxide (N2O5) or nitronium salts, which can offer better selectivity and milder conditions. numberanalytics.com The use of solid acid catalysts, such as zeolites, can also facilitate cleaner reactions and easier product separation. researchgate.net

Catalytic Methods: Developing efficient catalytic methods for both the etherification and nitration steps is a key opportunity. This could involve exploring new catalyst systems for C-O bond formation or developing catalytic nitration processes that operate under milder conditions with higher selectivity.

Flow Chemistry: As discussed in section 7.3, implementing the synthesis in a continuous flow process offers a major opportunity to overcome the safety and scalability challenges associated with nitration. europa.eursc.org

Q & A

Q. Basic Research Focus

- Key Considerations : Nitroaromatic compounds often exhibit thermal instability and toxicity. Use local exhaust ventilation, explosion-proof equipment, and avoid dust generation. Wear PPE: nitrile gloves, safety goggles, and flame-resistant lab coats.

- Methodological Guidance : Implement closed-system handling and install emergency showers/eye wash stations per OSHA guidelines. Regularly monitor airborne concentrations using gas chromatography or OSHA Method 1007 .

Which spectroscopic techniques are optimal for characterizing 1-Cyclopropoxy-4-nitrobenzene?

Q. Basic Research Focus

- Recommended Techniques :

- NMR : Analyze / NMR to confirm cyclopropoxy substitution and nitro group positioning. Compare shifts with analogous compounds (e.g., 1-Dodecyloxy-4-nitrobenzene) .

- IR Spectroscopy : Identify nitro (1520–1350 cm) and ether (1250–1050 cm) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

How can density functional theory (DFT) improve predictions of 1-Cyclopropoxy-4-nitrobenzene’s thermochemical properties?

Q. Advanced Research Focus

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy for nitroaromatic systems. Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in atomization energies using such methods .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and frequency calculations.

- Validation : Cross-reference computed vibrational frequencies with experimental IR data to resolve discrepancies.

What crystallographic tools are suitable for resolving structural ambiguities in nitroaromatic compounds?

Q. Advanced Research Focus

- Software Recommendations :

- Experimental Design : Collect low-temperature (<150 K) X-ray diffraction data to minimize thermal motion artifacts.

How to address contradictions in reaction kinetics data for cyclopropoxy-nitrobenzene derivatives?

Q. Methodological Focus

- Root Causes :

- Solvent polarity effects on nitro group reactivity.

- Competing pathways (e.g., ring-opening vs. nitro reduction).

- Resolution Strategies :

- Isotopic Labeling : Use -labeled nitro groups to track reduction intermediates via NMR.

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps .

How to design a synthesis route for 1-Cyclopropoxy-4-nitrobenzene with regioselective control?

Q. Advanced Research Focus

- Synthetic Pathways :

- Nucleophilic Aromatic Substitution : React 4-nitrochlorobenzene with cyclopropoxide ions under anhydrous conditions (e.g., DMF, 80°C).

- Protection/Deprotection : Use tert-butyl groups to block competing substitution sites .

- Optimization : Monitor reaction progress via HPLC and adjust base strength (e.g., KCO vs. CsCO) to enhance yield .

What computational strategies predict the environmental persistence of 1-Cyclopropoxy-4-nitrobenzene?

Q. Methodological Focus

- Tools :

- Validation : Compare predictions with experimental OECD 301F ready biodegradability tests.

How to mitigate decomposition during long-term storage of 1-Cyclopropoxy-4-nitrobenzene?

Q. Basic Research Focus

- Storage Guidelines :

- Monitoring : Use periodic GC-MS to detect degradation products (e.g., nitroso derivatives).

What strategies resolve spectral overlaps in UV-Vis analysis of nitroaromatic intermediates?

Q. Methodological Focus

- Techniques :

How to validate the purity of 1-Cyclopropoxy-4-nitrobenzene for mechanistic studies?

Q. Advanced Research Focus

- Analytical Workflow :

- HPLC-PDA : Use a C18 column (MeCN/HO gradient) to separate impurities.

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values.

- DSC : Check for melting point consistency and absence of exothermic decomposition events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.